Validated Industrial Application: SGLT2 Inhibitor Intermediate vs. Generic Boronic Acid Building Blocks
This compound is explicitly claimed and validated as a key intermediate in a patented industrial route to SGLT2 inhibitors, distinguishing it from unvalidated generic boronic acid building blocks. The patent describes a nucleophilic substitution reaction using an ethoxide reagent to prepare SGLT2 inhibitor intermediate II, with the ethoxycarbonylmethoxy motif being essential to the synthetic strategy [1]. This specific industrial validation provides procurement confidence that generic phenylboronic acids cannot offer.
| Evidence Dimension | Industrial validation status |
|---|---|
| Target Compound Data | Explicitly claimed in CN106928040A patent as intermediate for SGLT2 inhibitor preparation |
| Comparator Or Baseline | Generic unsubstituted phenylboronic acid (PhB(OH)₂, CAS 98-80-6) and simple alkoxyphenylboronic acids: No specific SGLT2 pathway validation |
| Quantified Difference | Validated industrial application vs. no documented SGLT2 pathway relevance |
| Conditions | Patent literature analysis |
Why This Matters
Procurement decisions for process development or scale-up require compounds with documented industrial utility to minimize route revalidation costs.
- [1] Ma, S.; Zhou, W. The preparation method of SGLT2 inhibitor intermediate. CN Patent CN106928040A, 2017. View Source
